Cromoglicic acid-d5

CAS No.:

Cat. No.: VC16633270

Molecular Formula: C23H16O11

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H16O11 |

|---|---|

| Molecular Weight | 473.4 g/mol |

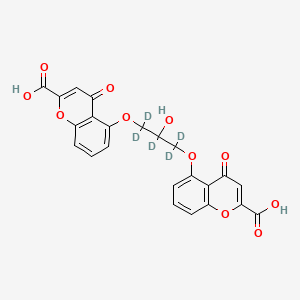

| IUPAC Name | 5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D |

| Standard InChI Key | IMZMKUWMOSJXDT-VFNCYXODSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Deuterium Substitution

Cromoglicic acid-d5 (C₂₃H₁₁D₅O₁₁) features a molecular weight of 473.4 g/mol, differing from its non-deuterated counterpart (C₂₃H₁₆O₁₁, 468.37 g/mol) by five mass units due to deuterium incorporation . The substitution occurs at the 1,1,2,3,3 positions of the propane-1,3-diyl linker, as evidenced by its IUPAC name: 5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid .

Table 1: Comparative Properties of Cromoglicic Acid and Cromoglicic Acid-d5

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

The synthesis of cromoglicic acid-d5 typically involves acid-catalyzed exchange reactions using deuterated reagents (e.g., D₂O or CD₃OD) under controlled conditions to target specific hydrogen atoms. Alternative routes employ deuterated precursors during the condensation of chromone-2-carboxylic acid derivatives . The disodium salt form (Cromolyn-d5 Disodium Salt, CID 46781080) is often synthesized to improve aqueous solubility for in vitro assays .

Purification and Characterization

Post-synthetic purification via high-performance liquid chromatography (HPLC) ensures isotopic purity >98%, as confirmed by liquid chromatography–tandem mass spectrometry (LC-MS/MS). Collision cross-section (CCS) measurements using ion mobility spectrometry yield values of 207.82 Ų for the [M+Na]+ adduct, aiding in distinguishing it from non-deuterated analogs .

Applications in Pharmacological Research

Quantitative Bioanalysis

Cromoglicic acid-d5 is widely employed as an internal standard in LC-MS/MS assays to quantify cromoglicic acid in plasma, serum, and bronchial lavage samples. Its use corrects for matrix effects and ionization efficiency variations, achieving limits of quantification (LOQ) as low as 0.1 ng/mL .

Metabolic Stability Studies

Deuterium labeling mitigates first-pass metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in hepatic microsomal assays. Comparative studies show that cromoglicic acid-d5 exhibits a 1.5-fold increase in metabolic stability over the non-deuterated form, though its therapeutic efficacy remains unaltered .

Analytical Methodologies and Challenges

Mass Spectrometric Detection

In positive ion mode electrospray ionization (ESI+), cromoglicic acid-d5 generates predominant [M+Na]+ ions at m/z 517.4, distinguishable from cromoglicic acid’s [M+Na]+ at m/z 512.4. Isotopic peak spacing (Δm/z = 1) confirms deuterium incorporation .

Chromatographic Resolution

Reverse-phase HPLC using C18 columns (e.g., Waters Acquity BEH C18) achieves baseline separation with a retention time shift of 0.2–0.5 minutes compared to the non-deuterated compound. Mobile phases typically comprise 0.1% formic acid in acetonitrile/water gradients .

Future Directions

Ongoing research explores the synthesis of multi-deuterated analogs (e.g., d10) for enhanced analytical precision. Additionally, covalent conjugation of cromoglicic acid-d5 with fluorescent probes may enable real-time tracking of mast cell activation in vivo using advanced imaging techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume